molecular formula C12H15ClFNO3S B2944854 4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine CAS No. 613657-49-1

4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine

Cat. No.: B2944854
CAS No.: 613657-49-1
M. Wt: 307.76
InChI Key: IOZYRZNCGGWASF-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 3-chloro-4-fluorophenylsulfonyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2,6-dimethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Hydrolysis: Sulfonic acid and morpholine derivatives.

Scientific Research Applications

4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and fluoro substituents can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chloro-4-fluorophenyl)sulfonyl)proline
  • N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
  • 3-Chloro-4-fluorophenyl isocyanate

Uniqueness

4-((3-Chloro-4-fluorophenyl)sulfonyl)-2,6-dimethylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activity. The combination of the sulfonyl group with the chloro and fluoro substituents enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO3S/c1-8-6-15(7-9(2)18-8)19(16,17)10-3-4-12(14)11(13)5-10/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZYRZNCGGWASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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